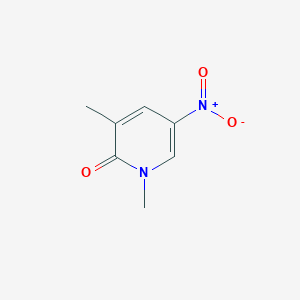
1,3-dimethyl-5-nitro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-dimethyl-5-nitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C7H8N2O3 This compound is characterized by a pyridinone ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 5
準備方法
Synthetic Routes and Reaction Conditions
1,3-dimethyl-5-nitro-1H-pyridin-2-one can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dimethylpyridin-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,3-dimethyl-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or alkylating agents.
Major Products Formed
Reduction: 1,3-dimethyl-5-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学的研究の応用
1,3-dimethyl-5-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
類似化合物との比較
Similar Compounds
1,3-dimethyl-5-amino-1H-pyridin-2-one: Similar structure but with an amino group instead of a nitro group.
1,3-dimethyl-5-chloro-1H-pyridin-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1,3-dimethyl-5-nitro-1H-pyridin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
1,3-dimethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)4-8(2)7(5)10/h3-4H,1-2H3 |
InChIキー |
QMSGHJNATYWTIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN(C1=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

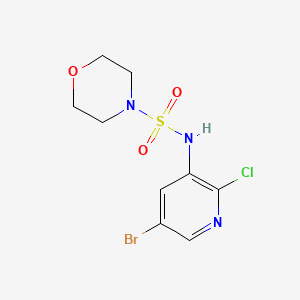
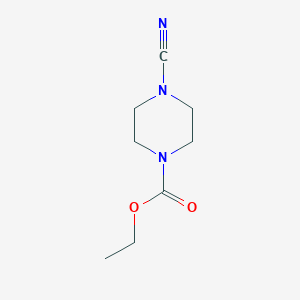
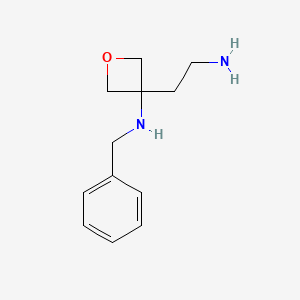
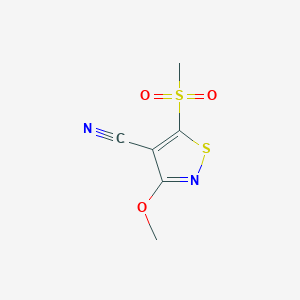
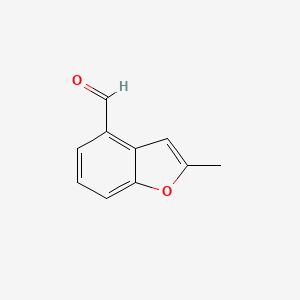
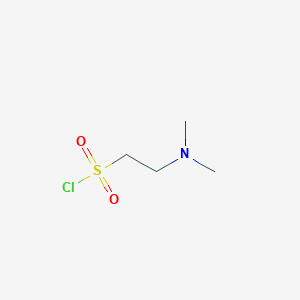
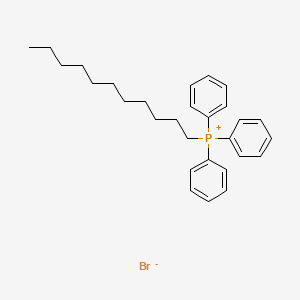
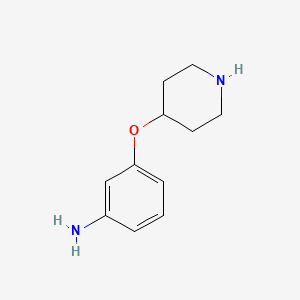
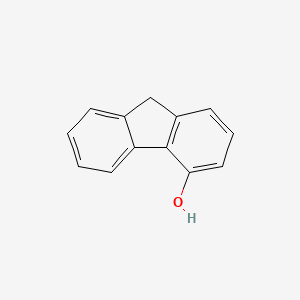
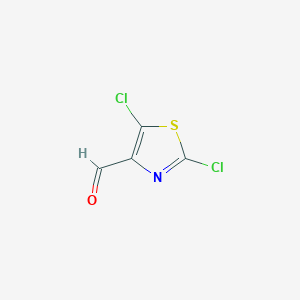
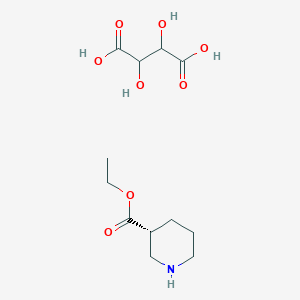
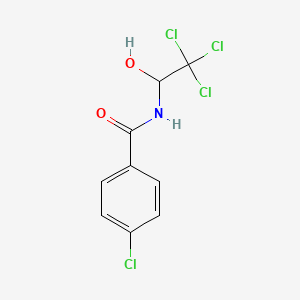
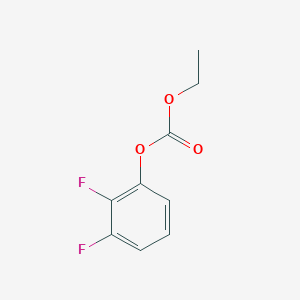
![N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8800686.png)
